
8-Hydroxymirtazapine b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxymirtazapine b-D-glucuronide is a useful research compound. Its molecular formula is C23H27N3O7 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolism and Pharmacokinetics
8-OH-MIR-G is primarily formed through the glucuronidation of 8-hydroxymirtazapine, a metabolite of mirtazapine. The glucuronidation pathway plays a critical role in the elimination of drugs from the body, influencing their pharmacokinetic profiles.
Key Findings from Research Studies
- Plasma Concentration Analysis :
- A study involving Japanese psychiatric patients indicated that plasma levels of 8-OH-MIR were significantly lower than those of mirtazapine and its other metabolites. The median plasma concentration of 8-OH-MIR-G was found to be approximately 111.60 nmol/L , highlighting its prominence in the metabolic pathway compared to its parent compound .
- Correlation with Genetic Factors :
Therapeutic Implications
The understanding of 8-OH-MIR-G's pharmacokinetics can lead to improved dosing strategies for mirtazapine, especially in populations with varying metabolic capacities due to genetic differences or other factors such as age and smoking behavior .
Case Studies
Several studies have documented the significance of 8-OH-MIR-G in clinical settings:
- Study on Psychiatric Patients : This study assessed the steady-state concentrations of mirtazapine and its metabolites, including 8-OH-MIR-G, revealing critical insights into how these compounds interact within the body and their potential impact on treatment outcomes .
- Genotype Influence on Drug Metabolism : Research has explored how different CYP2D6 genotypes affect the pharmacokinetics of mirtazapine and its metabolites, including 8-OH-MIR-G. Such studies emphasize the need for personalized medicine approaches in treating depression .
Applications in Research
-
In Vitro Studies :
- 8-OH-MIR-G is utilized in various in vitro experiments to study drug interactions and metabolic pathways. Its role as a glucuronide conjugate makes it a valuable compound for understanding phase II metabolism processes.
-
Pharmacological Research :
- The compound is essential for developing new antidepressants or optimizing existing treatments by providing insights into how modifications to drug structures can influence their metabolic fates and therapeutic effects.
-
Biomarker Development :
- Given its significance in the metabolism of mirtazapine, 8-OH-MIR-G could serve as a biomarker for monitoring therapeutic efficacy and safety in patients undergoing treatment with mirtazapine.
化学反应分析
Metabolic Pathway and Enzymatic Reactions
8-OH-MIR-G is synthesized via two enzymatic steps:
Step 1: Hydroxylation by Cytochrome P450 Enzymes
-
Mirtazapine undergoes hydroxylation at the 8-position by CYP2D6 and CYP1A2 , forming 8-hydroxymirtazapine (8-OH-MIR) .
-
This reaction introduces a hydroxyl group, enabling subsequent conjugation.
Step 2: Glucuronidation by UGT Enzymes
-
UGT1A4 , UGT2B7 , and UGT2B10 catalyze the transfer of glucuronic acid to the hydroxyl group of 8-OH-MIR, forming 8-OH-MIR-G .
-
The reaction utilizes uridine diphosphate glucuronic acid (UDPGA) as a cofactor.
Key Reaction:
8 OH MIR+UDPGAUGT8 OH MIR G+UDP
Pharmacokinetic Data
A study of 79 Japanese psychiatric patients revealed:
Parameter | Median Plasma Concentration (nmol/L) | Ratio (Glucuronide/Unconjugated) |
---|---|---|
8-OH-MIR | 1.42 | — |
8-OH-MIR-G | 111.60 | 59.50 |
Mirtazapine (MIR) | 92.71 | — |
Mirtazapine glucuronide | 75.00 | 0.92 |
-
8-OH-MIR-G concentrations were 59.5-fold higher than 8-OH-MIR, highlighting efficient glucuronidation .
-
Smoking and age influenced parent drug and metabolite levels but not glucuronidation efficiency .
Driving Factors in Glucuronide Disposition
-
Efflux Transporters : Glucuronides require transporters like MRP2 and BCRP for cellular export due to their hydrophilicity .
-
Enzyme-Transporter Coupling : Rapid efflux by transporters reduces intracellular glucuronide accumulation, enhancing reaction rates .
Stability and Reactivity
-
Hydrolysis : 8-OH-MIR-G is susceptible to enzymatic hydrolysis (e.g., by β-glucuronidase), regenerating 8-OH-MIR .
-
HPLC Analysis : Confirmed minimal retro-conversion in plasma under normal conditions .
Clinical Implications
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-Hydroxymirtazapine β-D-glucuronide?
- Methodological Answer : Synthesis typically involves glycosidation-anomerisation reactions using glucuronic acid derivatives. For example, SnCl₄-promoted anomerisation of β-D-glucopyranosiduronic acids can yield glucuronides with high stereochemical purity. Selective deacetylation (e.g., 7-deacetylation in daidzein derivatives) may be adapted to protect reactive hydroxyl groups during synthesis . Purification via HPLC and structural validation using NMR and MS are critical for confirming product integrity .
Q. How can 8-Hydroxymirtazapine β-D-glucuronide be detected and quantified in biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column and optimized ion-pairing chromatography to enhance retention and sensitivity. For plasma or tissue samples, employ protein precipitation with acetonitrile followed by solid-phase extraction. Quantify using deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-glucuronide) to correct for matrix effects . Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL).
Q. What is the biological significance of glucuronidation in 8-Hydroxymirtazapine metabolism?
- Methodological Answer : Glucuronidation enhances hydrophilicity, facilitating renal excretion. To study this, incubate 8-Hydroxymirtazapine with human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT1A1, UGT2B7). Monitor reaction kinetics via LC-MS and calculate parameters like Vmax and Km. Compare with known substrates (e.g., 4-Aminophenyl β-D-glucuronide) to infer enzyme specificity .
Q. Which analytical techniques are suitable for structural elucidation of glucuronide metabolites?
- Methodological Answer : High-resolution MS (HRMS) with ESI in negative ion mode is preferred for glucuronides. Fragmentation patterns (e.g., neutral loss of 176 Da) confirm glucuronide identity. Nuclear Overhauser Effect (NOE) NMR experiments differentiate α- and β-anomers. For ambiguous cases, compare retention times with synthetic standards .
Q. How does β-glucuronidase activity influence 8-Hydroxymirtazapine β-D-glucuronide stability in vivo?
- Methodological Answer : Assess stability using tumor or liver homogenates (high in β-glucuronidase). Incubate the compound at 37°C and measure deconjugation rates via LC-MS. Normalize activity to tissue protein content. For in vitro models, adjust pH to 4.5 (optimal for lysosomal β-glucuronidase) to simulate intracellular conditions .
Advanced Research Questions
Q. How can researchers address contradictions in metabolite identification across studies?
- Methodological Answer : Discrepancies often arise from structural isomers. Use orthogonal techniques: (1) Ion mobility spectrometry (IMS) to separate isomers based on collisional cross-section; (2) Enzymatic hydrolysis with β-glucuronidase to confirm glucuronide linkage. Cross-validate findings with synthetic standards and published fragmentation libraries (e.g., m/z 195 and 264 for 8-Hydroxymirtazapine derivatives) .
Q. What experimental designs are optimal for studying enzyme kinetics of glucuronidation?
- Methodological Answer : Perform time- and concentration-dependent assays using HLMs or recombinant UGTs. Use Lineweaver-Burk plots to derive kinetic constants. Include inhibitors like phenylbutazone (UGT1A1 inhibitor) to identify contributing enzymes. For time-course studies, quench reactions with ice-cold methanol at intervals (0–60 min) to capture linear-phase kinetics .
Q. How can false discovery rates (FDRs) be controlled in metabolomic profiling of glucuronides?
- Methodological Answer : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput datasets. Set an FDR threshold (e.g., 5%) and prioritize metabolites with fold changes >2 and significance p<0.01. Use permutation testing to validate robustness .
Q. What strategies differentiate 8-Hydroxymirtazapine β-D-glucuronide from its structural isomers?
- Methodological Answer : Combine chromatographic and spectroscopic methods: (1) Use chiral columns (e.g., Chiralpak IG-U) to resolve enantiomers; (2) Perform 2D NMR (COSY, HSQC) to map proton-carbon correlations; (3) Compare theoretical vs. experimental collision-induced dissociation (CID) spectra using tools like CFM-ID .
Q. How can tumor-targeted drug delivery systems leverage glucuronide prodrugs?
- Methodological Answer : Design prodrugs activated by tumor-specific β-glucuronidase. Evaluate in vitro using RIF-1 tumor cells (high enzyme activity) and compare cytotoxicity to normal cells (e.g., hepatocytes). In vivo, use xenograft models and monitor prodrug activation via fluorescence imaging (e.g., 4-Methylumbelliferyl β-D-glucuronide) .
属性
分子式 |
C23H27N3O7 |
---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19-,20?,23+/m0/s1 |
InChI 键 |
DSOPOPYPJYTAKL-MNHPYHCTSA-N |
手性 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。